molecular formula C15H12N2O3S B2643951 methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate CAS No. 1171512-44-9

methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2643951
CAS No.: 1171512-44-9
M. Wt: 300.33
InChI Key: JYQSSCCCKGITSJ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and agrochemicals. This compound features an indole moiety, which is a common structural motif in many natural products and synthetic drugs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of indole and thiophene moieties, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities including anticancer and antimicrobial properties. Research indicates that it may serve as a promising candidate for drug development aimed at various diseases, particularly those caused by resistant pathogens.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, certain derivatives of indole-based compounds demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The minimum inhibitory concentration (MIC) against these cell lines was notably low, suggesting strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Notably, one derivative exhibited an MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an effective antimicrobial agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The indole moiety is known to modulate enzyme activity and receptor interactions, influencing various signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it may disrupt bacterial cell wall synthesis or function through similar mechanisms.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

Compound NameBiological ActivityMIC (μg/mL)
This compoundAnticancer, Antimicrobial0.98 (MRSA)
Indole-3-carboxaldehydeAntimicrobial2.00 (S. aureus)
Thiophene-2-carboxylic acidVaries; less studiedN/A

This table illustrates that while this compound shows promising activity against resistant strains, other compounds also exhibit varying degrees of effectiveness.

Case Studies and Research Findings

  • Anticancer Studies : In a study focusing on indole derivatives, several compounds showed significant growth inhibition in A549 cells with IC50 values ranging from 2 to 10 μM. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Antimicrobial Efficacy : A recent study reported that this compound derivatives were tested against various pathogens, showing MIC values as low as 0.98 μg/mL for MRSA, which is critical given the rising resistance to conventional antibiotics .

Properties

IUPAC Name

methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQSSCCCKGITSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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